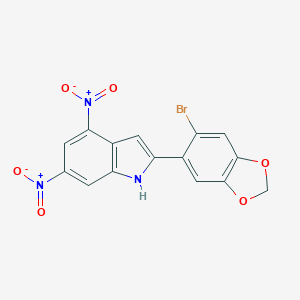

![molecular formula C17H16N4O2S B449522 3-[2-(1H-吲哚-3-基)乙基]-1-(4-硝基苯基)硫脲 CAS No. 362502-77-0](/img/structure/B449522.png)

3-[2-(1H-吲哚-3-基)乙基]-1-(4-硝基苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

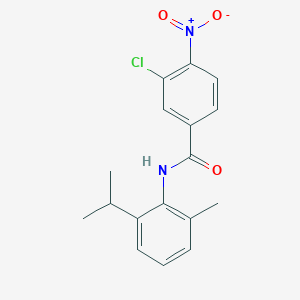

“3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The compound has a molecular formula of C11H13N3S . It is also known as “[2-(1H-Indol-3-yl)-ethyl]-thiourea” and has a CAS Number of 312751-53-4 .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±29.3 °C .

科学研究应用

Pharmacological Research

Thiourea derivatives are known to exhibit a broad range of biological activities and are often used as pharmacophores in drug discovery. They interact with proteins and receptor targets, which could make them valuable in the development of new medications .

Agricultural Chemistry

In agriculture, thioureas serve as insect growth regulators, anti-fungal agents, and herbicides. The subject compound may have potential uses in these areas due to its structural similarity to other active thioureas .

Corrosion Inhibition

Thioureas and their derivatives can act as corrosion inhibitors for metals. They contain sulfur, nitrogen, and oxygen atoms capable of retarding metallic corrosion .

Biological Applications

A wide array of biological applications has been associated with thiourea derivatives, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Coordination Chemistry

Thiourea derivatives are used as ligands in metal complexes due to their fascinating coordination chemistry. This could be explored for the subject compound in the synthesis of metal complexes with potential applications in catalysis or material science .

Nanotechnology

In nanotechnology, thiourea derivatives play a role as starting precursors in chemical reactions for the synthesis of nanoparticles .

属性

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDPWIHXDHLAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)

![2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449441.png)

![(2E)-2-[5-bromo-3-iodo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B449442.png)

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)

![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)

![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)

![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)